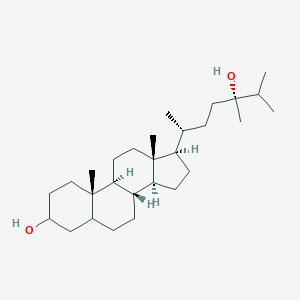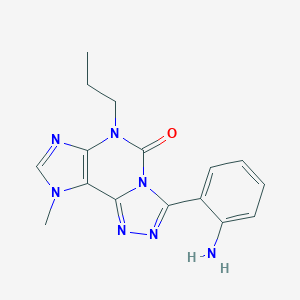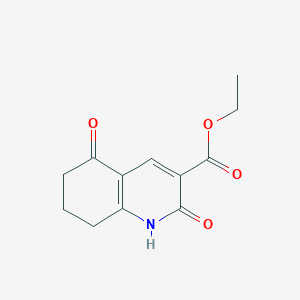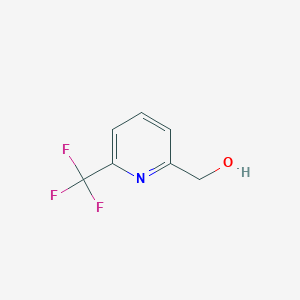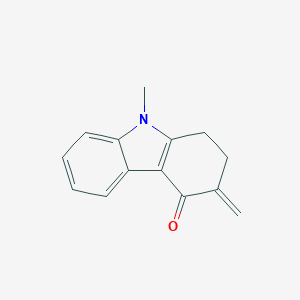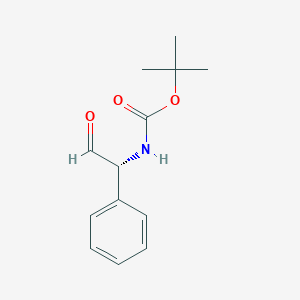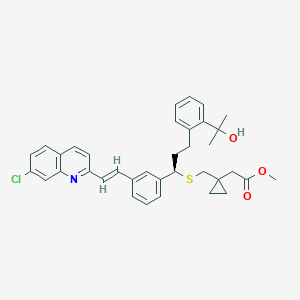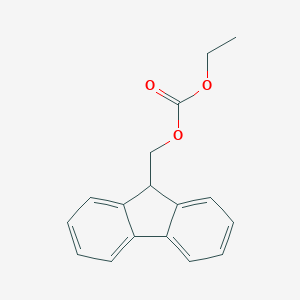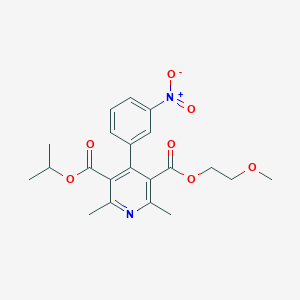
Déhydronimodipine
Vue d'ensemble
Description
Dehydro nimodipine is a derivative of nimodipine, a well-known calcium channel blocker primarily used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm . Dehydro nimodipine shares structural similarities with nimodipine but exhibits distinct chemical and pharmacological properties.
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Dehydro nimodipine, like nimodipine, is a 1,4-dihydropyridine calcium channel blocker . Its primary targets are the L-type voltage-gated calcium channels located on the smooth muscle cells of the heart and arterial blood vessels . These channels play a crucial role in regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels .
Mode of Action
Dehydro nimodipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, dehydro nimodipine prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . This results in the dilation of blood vessels, reducing blood pressure and decreasing the oxygen requirements of the heart .
Biochemical Pathways
Dehydro nimodipine affects the calcium signaling pathway, which is crucial for various cellular processes such as muscle contraction and neurotransmitter release . By blocking the L-type calcium channels, dehydro nimodipine decreases blood vessel contraction, leading to sustained vasodilation . This action reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .
Pharmacokinetics
Upon oral administration, nimodipine is rapidly absorbed, resulting in peak concentrations within only 1 hour . The short half-life (1 –2 hours) creates the need for frequent dosing . Nimodipine is highly protein-bound (>95%) and has a bioavailability of only 13%, because of its high first-pass metabolism .
Result of Action
The inhibition of calcium influx by dehydro nimodipine leads to a decrease in blood vessel contraction, resulting in vasodilation . This vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure . Moreover, nimodipine exhibits greater effects on cerebral circulation than on peripheral circulation , which can be beneficial in conditions like subarachnoid hemorrhage .
Action Environment
The action, efficacy, and stability of dehydro nimodipine can be influenced by various environmental factors. For instance, patient-specific variables may affect the tolerability to nimodipine . Furthermore, the risk of hypotension with currently approved dosing regimens has been much debated . Therefore, factors such as dosing, administration, and drug interaction considerations need to be assessed when patients are initiated on enteral nimodipine for conditions like subarachnoid hemorrhage .
Analyse Biochimique
Biochemical Properties
Like nimodipine, dehydro nimodipine is likely to interact with L-type calcium channels, primarily on vascular smooth muscle cells . By stabilizing these channels in their inactive conformation, it inhibits the influx of calcium into smooth muscle cells, preventing calcium-dependent contraction and subsequent vasoconstriction .
Cellular Effects
The effects of dehydro nimodipine on cellular processes are expected to be similar to those of nimodipine. Nimodipine has been shown to have protective effects on neurons in the hippocampus, as well as influence the activity of both microglia and astrocytes . It’s plausible that dehydro nimodipine could have similar effects.
Molecular Mechanism
The molecular mechanism of action for dehydro nimodipine is likely to involve binding interactions with L-type calcium channels, similar to nimodipine . This binding inhibits the influx of calcium into cells, preventing calcium-dependent processes .
Temporal Effects in Laboratory Settings
While specific studies on dehydro nimodipine are limited, research on nimodipine suggests that its protective actions occur via time-dependent mechanisms . It’s possible that dehydro nimodipine may exhibit similar temporal effects.
Dosage Effects in Animal Models
The effects of dehydro nimodipine at different dosages in animal models have not been specifically studied. Studies on nimodipine have shown that it can have beneficial effects in animal models of cerebral small vessel disease and focal cerebral ischemia .
Metabolic Pathways
Nimodipine is known to be metabolized by the liver carboxylesterases .
Transport and Distribution
Studies on nimodipine suggest that it is rapidly absorbed and distributed in various tissues, including the lung, spleen, and brain .
Subcellular Localization
Given its likely interaction with L-type calcium channels, it may be localized to the cell membrane where these channels are present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dehydro nimodipine involves the dehydrogenation of nimodipine. This process typically includes dissolving nimodipine in a suitable solvent, adding an oxidizing agent, and performing a reflux reaction . The reaction mixture is then subjected to decolorization using activated carbon, followed by solvent removal to obtain dehydro nimodipine as a yellow oil .
Industrial Production Methods: Industrial production of dehydro nimodipine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity. The use of high-pressure homogenization and nanostructured lipid carriers has been explored to enhance the solubility and bioavailability of nimodipine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydro nimodipine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert dehydro nimodipine back to nimodipine under specific conditions.
Substitution: Dehydro nimodipine can participate in substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Sodium hydroxide (NaOH) and other basic agents are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Degradation products such as nitrophenyl derivatives.
Reduction: Nimodipine.
Substitution: Substituted nitrophenyl derivatives.
Comparaison Avec Des Composés Similaires
- Nifedipine
- Amlodipine
- Nitrendipine
Propriétés
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUCKCPGPCJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85677-93-6 | |
| Record name | Dehydro nimodipine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDRO NIMODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
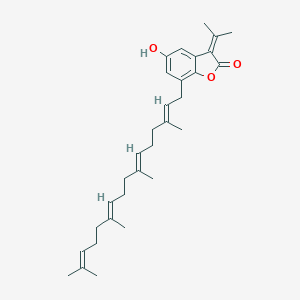

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)
